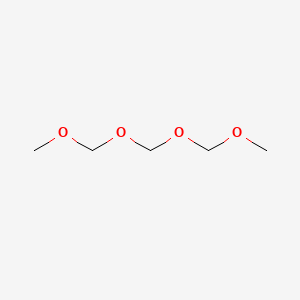

2,4,6,8-Tetraoxanonane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methoxy(methoxymethoxymethoxy)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O4/c1-6-3-8-5-9-4-7-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYENPQBYHWPGNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOCOCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60709264 | |

| Record name | 2,4,6,8-Tetraoxanonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60709264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13353-03-2 | |

| Record name | 2,4,6,8-Tetraoxanonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60709264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methane, bis(methoxymethoxy)-Trioxymethylene dimethyl etherBis(methoxymethyl)OME/DMM 3RD_CLP_2,4,6,8-Tetraoxanonane_13353-03-2_V01_20171214_TS | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2,4,6,8-Tetraoxanonane (OME-3) from Formaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2,4,6,8-tetraoxanonane, a compound systematically identified as an oligo(oxymethylene) dimethyl ether with three formaldehyde units (OME-3). The synthesis is achieved through the acid-catalyzed reaction of a formaldehyde source with a methyl-capping agent. This document details the underlying reaction mechanisms, experimental protocols, and quantitative data derived from scientific literature.

Introduction and Reaction Overview

This compound, with the chemical structure CH₃-O-(CH₂O)₃-CH₃, belongs to the class of polyoxymethylene dimethyl ethers (PODMEs or DMMs). These compounds are synthesized via the acid-catalyzed chain growth of formaldehyde units, terminated by methyl groups. The primary reactants are a formaldehyde source and a methyl-capping agent.

-

Formaldehyde Source : To mitigate the negative impact of water on catalyst activity and product selectivity, anhydrous formaldehyde sources are preferred. These include the cyclic trimer of formaldehyde, 1,3,5-trioxane (trioxane), or paraformaldehyde.[1][2][3]

-

Methyl-capping Agent : This reactant provides the terminal methyl groups for the polyoxymethylene chain. Common capping agents include methanol, dimethoxymethane (DMM or methylal), and dimethyl ether (DME).[2][4][5]

The synthesis can be performed directly from formaldehyde and methanol or through a two-step approach where intermediates like trioxane and methylal are first produced and then reacted.[6] The direct synthesis route is simpler but is often complicated by the presence of water, which can lead to the formation of byproducts and catalyst inhibition.[6][7]

Reaction Mechanism and Pathway

The formation of OME-3 proceeds via a sequential chain growth mechanism involving the insertion of formaldehyde units.[7] The process, catalyzed by a Brønsted or Lewis acid, can be generalized into initiation, propagation, and termination steps. The decomposition of trioxane into monomeric formaldehyde is often the rate-limiting step in the reaction sequence.[7]

Experimental Protocols

Detailed methodologies for the synthesis of OME-3 vary depending on the chosen reactants, catalyst, and reactor setup. Below are two representative protocols.

Protocol 1: Batch Synthesis using a Brønsted Acid Ionic Liquid Catalyst [8]

-

Reactor Setup : A 50 mL Teflon-lined stainless-steel autoclave equipped with a thermostat and mechanical stirring is used.

-

Reactant Charging : Methylal (dimethoxymethane) and 1,3,5-trioxane are quantitatively introduced into the reactor, followed by the Brønsted acid ionic liquid catalyst (e.g., [C₆ImBS][HSO₄]). The molar ratio of reactants and catalyst is a critical parameter to control product distribution.

-

Reaction Conditions : The reactor is sealed, and the mixture is heated to the desired temperature (e.g., 150-170 °C) with continuous mechanical stirring. The reaction proceeds for a set duration, typically around 10 hours.

-

Product Isolation : After completion, the reactor is cooled to 0 °C for 30 minutes. This induces phase separation, with the product mixture forming a distinct layer from the ionic liquid catalyst. The product phase is then decanted for analysis and purification.

Protocol 2: Continuous Synthesis using a Fixed-Bed Reactor [9]

-

Reactor Setup : A continuous fixed-bed micro-activity test unit is employed. The reactor is packed with a solid acid catalyst, such as a cation-exchange resin modified with para-toluenesulfonic acid.

-

Feed Preparation : A feed mixture of methylal and trioxane is prepared at a specific molar ratio.

-

Reaction Execution : The feed is continuously pumped through the heated catalyst bed at a controlled flow rate (residence time). The reaction is maintained at a constant temperature (e.g., 70 °C or 343 K) and pressure (e.g., 2 MPa).

-

Product Collection and Analysis : The effluent from the reactor is collected and analyzed, typically by gas chromatography, to determine the conversion of reactants and the selectivity towards OME-3 and other products.

Quantitative Data and Catalyst Performance

The yield and selectivity for OME-3 are highly dependent on the catalyst, reactants, and reaction conditions. A variety of acidic catalysts have been investigated, with solid acids being particularly attractive due to their ease of separation and potential for reuse.

| Catalyst Type | Reactants | Temperature (°C) | Pressure (MPa) | Trioxane/Formaldehyde Conversion (%) | OME-3 Selectivity (%) | Reference |

| Acidic Ion Exchange Resin (Amberlyst 15) | Methylal, Trioxane | 50 | - | 96.5 | 27.9 | [7] |

| Modified Cation-Exchange Resin | Methylal, Trioxane | 70 | 2.0 | 48.8 (Methylal Conv.) | - | [9][10] |

| Brønsted Acid Ionic Liquid | Methylal, Trioxane | 170 | - | 91.2 | 70.9 (for OME₃₋₈) | [11] |

| Polymeric Acidic Ionic Liquid | Methylal, Trioxane | 130 | 3.0 | 82.2 | 52.6 (for OME₃₋₈) | [12][13] |

| Graphene Oxide | Methanol, Trioxymethylene | - | - | - | - | [14][15] |

Conclusion

The synthesis of this compound (OME-3) from formaldehyde sources and methyl-capping agents is a well-established process in chemical research. The selection of an appropriate acidic catalyst is crucial for achieving high conversion and selectivity. Solid acid catalysts, such as ion-exchange resins and ionic liquids, offer significant advantages in terms of catalyst recovery and process efficiency. The provided protocols and data serve as a foundational guide for researchers and professionals engaged in the synthesis of polyoxymethylene dimethyl ethers and related compounds.

References

- 1. shokubai.org [shokubai.org]

- 2. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]

- 3. aidic.it [aidic.it]

- 4. researchgate.net [researchgate.net]

- 5. Production of oxymethylene ethers (OME) as sustainable diesel fuel substitutes: continuous synthesis from dimethyl ether and trioxane and evaluation of catalyst stability - RSC Sustainability (RSC Publishing) [pubs.rsc.org]

- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of polyoxymethylene dimethyl ethers from methylal and trioxane catalyzed by Brønsted acid ionic liquids with different alkyl groups - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. asianpubs.org [asianpubs.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Novel polymeric acidic ionic liquids as green catalysts for the preparation of polyoxymethylene dimethyl ethers from the acetalation of methylal with trioxane - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Novel polymeric acidic ionic liquids as green catalysts for the preparation of polyoxymethylene dimethyl ethers from the acetalation of methylal with ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07765K [pubs.rsc.org]

- 14. Graphene oxide: an effective acid catalyst for the synthesis of polyoxymethylene dimethyl ethers from methanol and trioxymethylene - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Physical Properties of 2,4,6,8-Tetraoxanonane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6,8-Tetraoxanonane, also known by its IUPAC name methoxy(methoxymethoxymethoxy)methane, is a linear acetal. This guide provides a comprehensive overview of its core physical properties, outlines standard experimental protocols for their determination, and presents a visual representation of a documented synthesis pathway. This document is intended to serve as a technical resource for professionals in research and development.

Chemical Identity

| Identifier | Value |

| Chemical Name | This compound |

| IUPAC Name | methoxy(methoxymethoxymethoxy)methane[1] |

| CAS Number | 13353-03-2[1][2][3][4][5] |

| Molecular Formula | C5H12O4[1][2][3][4] |

| SMILES | COCOCOCOC[2][3] |

| InChI | InChI=1S/C5H12O4/c1-6-3-8-5-9-4-7-2/h3-5H2,1-2H3[2][3] |

| InChIKey | NYENPQBYHWPGNG-UHFFFAOYSA-N[2][3] |

Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, application in synthesis, and for purification processes.

| Property | Value | Temperature |

| Molecular Weight | 136.15 g/mol [1][4] | - |

| Appearance | Colorless to light yellow liquid[2] | Ambient |

| Melting Point | -42 to -40.5 °C[2] | - |

| Boiling Point | 158 to 159 °C[2] | Atmospheric Pressure |

| Density | 1.0242 g/cm³[2] | 25 °C[2] |

Experimental Protocols for Physical Property Determination

While specific experimental procedures for the determination of this compound's physical properties are not extensively detailed in publicly available literature, the following are standard and widely accepted methods for organic compounds of this nature.

Melting Point Determination

The melting point of this compound, being sub-zero, would be determined using a cryostat or a low-temperature melting point apparatus.

-

Apparatus: A melting point apparatus equipped with a cooling system (cryostat) or a Thiele tube with a low-temperature bath fluid.

-

Procedure:

-

A small sample of this compound is placed in a capillary tube.

-

The capillary tube is placed in the melting point apparatus, and the temperature is lowered.

-

The temperature at which the liquid sample solidifies is recorded as the freezing point, which is equivalent to the melting point.

-

The sample is then slowly warmed, and the temperature range over which the solid melts back into a liquid is observed and recorded.

-

Boiling Point Determination

The boiling point is a critical indicator of a liquid's volatility and purity.

-

Apparatus: A distillation apparatus or a Thiele tube.

-

Procedure (Thiele Tube Method):

-

A small amount of this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is placed inverted into the test tube.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing a suitable heating oil.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat source is removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

-

Density Measurement

Density is a fundamental physical property that can be used to identify a substance and assess its purity.

-

Apparatus: A pycnometer or a digital density meter.

-

Procedure (Pycnometer Method):

-

A clean and dry pycnometer of a known volume is weighed.

-

The pycnometer is filled with this compound at a specific temperature (e.g., 25 °C).

-

The filled pycnometer is weighed again.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

-

Synthesis Pathway

A documented synthesis of this compound involves the reaction of dimethoxymethane and formaldehyde. The following diagram illustrates this chemical transformation.

Caption: A simplified workflow for the synthesis of this compound.

Logical Flow for Property Determination

The determination of the physical properties of a chemical compound like this compound follows a logical progression from synthesis and purification to characterization.

References

Spectroscopic and Structural Elucidation of 2,4,6,8-Tetraoxanonane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 2,4,6,8-tetraoxanonane. Due to a lack of publicly available experimental data for this specific compound, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on its chemical structure. Furthermore, it details generalized experimental protocols for obtaining such spectra.

Chemical Structure and Properties

This compound is a linear acetal with the chemical formula C₅H₁₂O₄ and a molecular weight of 136.15 g/mol .[1] Its structure consists of a nine-atom chain with oxygen atoms at the 2, 4, 6, and 8 positions.

Structure: CH₃-O-CH₂-O-CH₂-O-CH₂-O-CH₃

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous structures.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.8 | Singlet | 4H | O-CH₂ -O |

| ~3.4 | Singlet | 6H | CH₃ -O |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~95 | O-C H₂-O |

| ~55 | C H₃-O |

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2950-2850 | C-H Stretch | Aliphatic |

| 1150-1050 | C-O Stretch | Acetal |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 137.08 | [M+H]⁺ |

| 159.06 | [M+Na]⁺ |

| 175.04 | [M+K]⁺ |

| 135.07 | [M-H]⁻ |

Note: The m/z values for adducts are based on predicted collision cross-section data.[2]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-5 seconds, and a pulse angle of 30-90 degrees.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Typical parameters include a spectral width of 200-250 ppm and a longer relaxation delay.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the TMS signal (0 ppm).

3.2. Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the salt plates or the solvent.

-

Record the sample spectrum.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and their corresponding functional groups. The region from 1450 to 600 cm⁻¹ is often complex and is referred to as the fingerprint region.[3]

3.3. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to fragment the parent ion and analyze the resulting daughter ions.

-

-

Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to 2,4,6,8-Tetraoxanonane (CAS No. 13353-03-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4,6,8-Tetraoxanonane, a member of the polyoxymethylene dimethyl ether (PODE) family. While the primary focus of existing research on this compound has been in materials science and as a potential fuel additive, this document collates all available technical data to serve as a foundational resource for researchers in the chemical and life sciences. This guide addresses the misidentification with CAS number 13353-02-1 and presents a consolidated summary of its chemical and physical properties, a detailed synthesis protocol, and safety information. It is important to note a significant lack of data regarding its biological activity and potential applications in drug development, highlighting a clear gap for future research.

Chemical Identity and Physical Properties

Initially, it is crucial to clarify a discrepancy in the Chemical Abstracts Service (CAS) number. The compound this compound is correctly identified by CAS number 13353-03-2 . Searches for CAS number 13353-02-1 do not correspond to this molecule and appear to be invalid or associated with unrelated substances.

This compound, also known by its IUPAC name methoxy(methoxymethoxymethoxy)methane, is a linear polyether.[1] Its structure is characterized by a nine-atom chain containing four oxygen atoms, making it a polar molecule.[2]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound.

| Identifier | Value | Source |

| CAS Number | 13353-03-2 | PubChem[1], Sigma-Aldrich[3] |

| Molecular Formula | C5H12O4 | PubChem[1] |

| Molecular Weight | 136.15 g/mol | PubChem[1] |

| IUPAC Name | methoxy(methoxymethoxymethoxy)methane | PubChem[1] |

| SMILES | COCOCOCOC | CymitQuimica[2] |

| InChI Key | NYENPQBYHWPGNG-UHFFFAOYSA-N | Sigma-Aldrich[3] |

| Property | Value | Source |

| Appearance | Liquid | Sigma-Aldrich[3] |

| Melting Point | -43.0 °C | Screening of Potential Biomass-Derived Streams as Fuel Blendstocks[4] |

| Boiling Point | 156 °C | Screening of Potential Biomass-Derived Streams as Fuel Blendstocks[4] |

| Flash Point | 54.0 °C | Screening of Potential Biomass-Derived Streams as Fuel Blendstocks[4] |

| Storage Temperature | 2-8 °C (Sealed in dry conditions) | Sigma-Aldrich[3] |

Synthesis of this compound

The synthesis of this compound falls under the general production methods for polyoxymethylene dimethyl ethers (PODEs). These methods typically involve the acid-catalyzed condensation of formaldehyde sources with methanol or dimethoxymethane.

General Experimental Protocol: Acid-Catalyzed Synthesis of Polyoxymethylene Dimethyl Ethers

This protocol is a generalized procedure based on literature for the synthesis of PODE mixtures, which will include this compound (n=3 in the general formula CH₃O(CH₂O)ₙCH₃).

Materials:

-

Methanol or Dimethoxymethane (DMM)

-

Formaldehyde source (e.g., paraformaldehyde or trioxane)

-

Acid catalyst (e.g., sulfuric acid, acidic ion-exchange resins, or zeolites)

-

Inert solvent (optional)

-

Neutralizing agent (e.g., sodium carbonate solution)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Reactor Setup: A glass reactor equipped with a magnetic stirrer, reflux condenser, and a temperature controller is charged with the chosen formaldehyde source and methanol or dimethoxymethane.

-

Catalyst Addition: The acid catalyst is added to the reaction mixture. The type and amount of catalyst will influence the reaction rate and the distribution of PODE chain lengths.

-

Reaction: The mixture is heated to the desired reaction temperature (typically between 60-120°C) and stirred for a set duration (ranging from 2 to 8 hours). The progress of the reaction can be monitored by techniques such as gas chromatography (GC).

-

Work-up:

-

After cooling to room temperature, the catalyst is removed by filtration (for solid catalysts) or neutralized with a suitable base.

-

The resulting mixture is washed with water to remove unreacted formaldehyde and methanol.

-

The organic layer is separated, dried over a drying agent, and filtered.

-

-

Purification: The final product is a mixture of PODEs of varying chain lengths. Fractional distillation under reduced pressure is typically employed to isolate the desired this compound.

Diagram of Experimental Workflow:

Biological Activity and Drug Development Relevance

A thorough review of the scientific literature reveals a significant absence of studies on the biological activity, mechanism of action, or toxicological profile of this compound. Research on polyoxymethylene dimethyl ethers has been predominantly focused on their application as fuel additives to reduce soot emissions.[5]

There is currently no available information to suggest any defined signaling pathways affected by this compound or its potential as a therapeutic agent. The lack of data in this area presents an open field for investigation by researchers in toxicology and drug discovery.

Diagram of Logical Relationship:

References

An In-depth Technical Guide to the Solubility and Polarity of 2,4,6,8-Tetraoxanonane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and polarity of 2,4,6,8-tetraoxanonane, a synthetic organic compound with potential applications in materials science and organic synthesis. While specific experimental data for this compound is limited in publicly available literature, this guide outlines its predicted physicochemical properties and details the experimental methodologies for their determination.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various systems.

| Property | Value | Source |

| Molecular Formula | C5H12O4 | [1][2][3][4] |

| Molecular Weight | 136.15 g/mol | [1][3][4] |

| Melting Point | -42 to -40.5 °C | |

| Boiling Point | 158-159 °C | |

| Appearance | Liquid | [2] |

| SMILES | COCOCOCOC | [2] |

| CAS Number | 13353-03-2 | [1][2][3][5] |

Polarity of this compound

The polarity of a molecule is a critical factor influencing its solubility, miscibility, and interactions with other molecules. The presence of multiple oxygen atoms in the structure of this compound contributes to its polar nature.[2]

Theoretical Assessment of Polarity

The polarity of this compound arises from the significant difference in electronegativity between the carbon and oxygen atoms within its structure. This difference creates polar covalent C-O bonds, resulting in a net molecular dipole moment. The molecule's geometry, which is not perfectly symmetrical, ensures that these individual bond dipoles do not cancel each other out, leading to an overall polar molecule. The presence of lone pairs of electrons on the oxygen atoms further contributes to the molecule's polarity.

Experimental Determination of Polarity

A definitive measure of a compound's polarity is its dielectric constant. The following experimental protocol outlines a general method for determining the dielectric constant of a liquid like this compound.

Experimental Protocol: Determination of Dielectric Constant

-

Instrumentation: A capacitance meter or a dielectric constant measurement apparatus is required. This typically consists of a sample cell (a capacitor) and a device to measure its capacitance.

-

Calibration: The capacitance of the empty sample cell (C_air) is measured. The cell is then filled with a standard liquid of a known dielectric constant (e.g., cyclohexane or benzene), and its capacitance (C_standard) is measured. This allows for the calculation of the cell constant.

-

Sample Measurement: The sample cell is thoroughly cleaned and dried. It is then filled with this compound, and the capacitance (C_sample) is measured at a controlled temperature.

-

Calculation: The dielectric constant (ε) of the sample is calculated using the following formula: ε = C_sample / C_air

The following diagram illustrates the logical relationship between the molecular structure of this compound and its resulting polarity and solubility characteristics.

Caption: Logical flow from molecular structure to polarity and solubility.

Solubility of this compound

The principle of "like dissolves like" is a fundamental concept in predicting solubility. Based on its polar nature, this compound is expected to be soluble in polar solvents and insoluble in nonpolar solvents.

Predicted Solubility Profile

-

Polar Solvents (e.g., Water, Ethanol, Methanol): Due to its ability to form hydrogen bonds through its oxygen atoms and its overall polar nature, this compound is anticipated to exhibit good solubility in polar solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Carbon Tetrachloride): The significant difference in polarity between this compound and nonpolar solvents would likely result in poor solubility.

Experimental Determination of Solubility

To quantitatively determine the solubility of this compound in various solvents, the following experimental protocol can be employed.

Experimental Protocol: Gravimetric Solubility Determination

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

-

Separation of Undissolved Solute:

-

Allow the mixture to stand undisturbed to let any undissolved solute settle.

-

Carefully withdraw a known volume of the clear, saturated supernatant using a pipette.

-

-

Solvent Evaporation:

-

Transfer the known volume of the saturated solution to a pre-weighed container.

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator) until only the dissolved this compound remains.

-

-

Quantification:

-

Weigh the container with the residue.

-

The mass of the dissolved this compound is determined by subtracting the initial weight of the empty container.

-

-

Calculation of Solubility:

-

Solubility is typically expressed as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solution (mol/L).

-

The following diagram outlines the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

References

An In-depth Technical Guide on the Thermochemical Properties of 2,4,6,8-Tetraoxanonane and its Polymeric Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2,4,6,8-Tetraoxanonane and Polyoxymethylene

This compound is a short-chain linear oligomer of formaldehyde. It belongs to the class of polyacetals, which are characterized by a repeating (-CH₂O-) unit. The high-molecular-weight polymer of formaldehyde is known as Polyoxymethylene (POM), a widely used engineering thermoplastic. Due to the structural similarity, the thermochemical properties of POM can provide a reasonable approximation for the behavior of its oligomers. This document focuses on the thermochemical data available for POM, both in its homopolymer (POM-H) and copolymer (POM-C) forms.

Thermochemical Properties of Polyoxymethylene (POM)

The following tables summarize the key thermochemical and physical properties of Polyoxymethylene. These values are essential for understanding the material's behavior under varying thermal conditions.

Table 1: General and Thermal Properties of Polyoxymethylene (POM)

| Property | POM Homopolymer (POM-H) | POM Copolymer (POM-C) | Unit |

| Density | 1.41–1.42[1] | 1.39–1.43 | g/cm³ |

| Melting Temperature | 178[2] - 183[3] | 166[2] - 175[4] | °C |

| Glass Transition Temperature | -85[2] | -75 to -60[2][4] | °C |

| Specific Heat Capacity | 1.48 to 1.50[3] | 1.48 to 1.50[4] | J/(g·K) |

| Thermal Conductivity | 0.30 to 0.37[3] | 0.23 to 0.31[4] | W/(m·K) |

| Coefficient of Linear Thermal Expansion | - | 110 to 150 | *10⁻⁶/K |

| Decomposition Temperature | - | 385 to 400[4] | °C |

Table 2: Enthalpy and Crystallinity of Polyoxymethylene (POM)

| Property | POM Homopolymer (POM-H) | POM Copolymer (POM-C) | Unit |

| Melting Enthalpy | 195[3] | 178[4] - 220 | J/g |

| Enthalpy of Fusion (100% crystalline) | 316[3] - 326.3[5] | 181 to 192[4] | J/g |

| Degree of Crystallinity | ~64 to 77[3] | Lower than POM-H[6] | % |

| Change in Specific Heat at Glass Transition (Δcₚ) | - | 0.09[4] | J/(g·K) |

Experimental Protocols for Thermochemical Analysis

The determination of thermochemical properties for organic compounds like this compound and its polymers involves a range of experimental techniques. The following are key methodologies that would be employed.

3.1. Combustion Calorimetry

This technique is used to determine the enthalpy of combustion, from which the standard enthalpy of formation can be calculated.

-

Apparatus: A static bomb combustion calorimeter is typically used.

-

Procedure:

-

A precisely weighed sample of the substance is placed in a crucible inside a high-pressure vessel (the "bomb").

-

The bomb is filled with pure oxygen at high pressure.

-

The bomb is submerged in a known quantity of water in a thermally insulated container (calorimeter).

-

The sample is ignited electrically.

-

The temperature change of the water is meticulously measured to calculate the heat released during combustion.

-

The enthalpy of formation is then derived using Hess's law, requiring knowledge of the enthalpies of formation of the combustion products (CO₂ and H₂O).

-

3.2. Differential Scanning Calorimetry (DSC)

DSC is a versatile technique used to measure heat capacity, as well as the temperatures and enthalpies of phase transitions (e.g., melting, glass transition).

-

Apparatus: A differential scanning calorimeter.

-

Procedure:

-

A small, weighed sample is placed in an aluminum pan, and an empty reference pan is also prepared.

-

The sample and reference pans are heated or cooled at a controlled, linear rate.

-

The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

For Phase Transitions: An endothermic or exothermic event in the sample (like melting) results in a peak in the heat flow signal. The area under the peak corresponds to the enthalpy of the transition, and the onset or peak temperature gives the transition temperature.

-

For Heat Capacity: The heat flow difference between the sample and the reference is proportional to the sample's heat capacity.

-

3.3. Knudsen Effusion Method for Vapor Pressure

This method is used to determine the vapor pressure of a substance, which is related to its enthalpy of sublimation or vaporization.

-

Apparatus: A Knudsen effusion cell, a high-vacuum system, and a microbalance or mass spectrometer.

-

Procedure:

-

The solid or liquid sample is placed in a Knudsen cell, which is a small container with a very small orifice.

-

The cell is placed in a high-vacuum chamber and heated to a constant temperature.

-

The rate of mass loss from the cell due to the effusion of vapor through the orifice is measured.

-

The vapor pressure inside the cell is calculated from the rate of mass loss using the Hertz-Knudsen equation.

-

By measuring the vapor pressure at different temperatures, the enthalpy of vaporization or sublimation can be determined from the Clausius-Clapeyron equation.

-

Synthesis and Decomposition Pathway

This compound is formed through the acid-catalyzed oligomerization of formaldehyde. Thermally, polyoxymethylene and its oligomers are known to be unstable and can undergo decomposition, primarily through a chain-cracking process that releases formaldehyde monomers.

Caption: Synthesis and decomposition pathways of polyoxymethylene and its oligomers.

Conclusion

While specific thermochemical data for this compound remains elusive, the properties of its polymeric counterpart, Polyoxymethylene, offer valuable insights for researchers and professionals in drug development and materials science. The provided data on POM, coupled with the detailed experimental protocols, forms a solid foundation for understanding and predicting the thermal behavior of this class of compounds. Further computational studies or direct experimental measurements would be beneficial to precisely quantify the thermochemical properties of this compound.

References

- 1. Polyoxymethylene - Wikipedia [en.wikipedia.org]

- 2. Polyoxymethylene (POM): Properties, applications and processing [kdfeddersen.com]

- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 4. POM (copo): Polyoxymethylene (copolymer) - NETZSCH Polymers [polymers.netzsch.com]

- 5. Modeling of the Kinetics of Polyoxymethylene Decomposition under Oxidative and Non-Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Quantum Chemical Calculations for 2,4,6,8-Tetraoxanonane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of quantum chemical calculations in the study of 2,4,6,8-tetraoxanonane, a molecule of significant interest as a potential "green" solvent and a component in synthetic fuels.[1][2][3][4] This document outlines the theoretical approaches, computed properties, and the synergy with experimental data, offering a valuable resource for professionals in research and development.

Introduction to this compound and the Role of Quantum Chemistry

This compound, also known as OME3, is an oxymethylene ether.[2][3] Its molecular structure consists of a nine-membered chain with four oxygen atoms, giving it unique chemical and physical properties.[5] Quantum chemical calculations are instrumental in understanding the electronic structure, reactivity, and spectroscopic signatures of this molecule at an atomic level.[1] These computational methods allow for the prediction of various molecular properties, providing insights that complement and guide experimental investigations.

Theoretical Methodologies for Quantum Chemical Calculations

The investigation of this compound heavily relies on Density Functional Theory (DFT), a robust method for studying the electronic structure of many-body systems.[1][2][3]

2.1. Density Functional Theory (DFT)

DFT calculations provide a good balance between computational cost and accuracy for a molecule of this size.[1] A commonly employed functional and basis set for studying this compound is the B3LYP functional with the 6-31G* basis set.[1] This level of theory has been successfully used to predict Nuclear Magnetic Resonance (NMR) chemical shifts.[1] The general workflow for these calculations involves:

-

Geometry Optimization: The first step is to determine the lowest energy conformation of the molecule by optimizing its geometry.[1]

-

Property Calculation: Once the optimized geometry is obtained, various molecular properties can be calculated.

2.2. Ab Initio Methods

While DFT is prevalent, ab initio molecular dynamics (AIMD) simulations have also been utilized for similar molecules, offering a way to study the dynamic behavior of the system.[6] These methods are computationally more intensive but can provide a higher level of theoretical accuracy.

Key Computed Properties and Their Significance

Quantum chemical calculations can predict a wide range of properties for this compound, each providing valuable insights into its behavior.

3.1. Spectroscopic Properties

-

NMR Chemical Shifts: Theoretical calculations of NMR chemical shifts are crucial for interpreting experimental NMR spectra. By comparing calculated and experimental shifts, the most stable conformations of the molecule in solution can be determined.[1]

-

Infrared (IR) Spectra: DFT calculations are also used to predict the vibrational frequencies and corresponding IR spectra of this compound.[2][3] This is particularly useful for identifying the molecule and understanding its vibrational modes.

3.2. Electronic and Structural Properties

-

Electronic Structure: These calculations provide detailed information about the distribution of electron density and the nature of the molecular orbitals, which are fundamental to understanding the molecule's reactivity.[1]

-

Molecular Geometry: The optimized three-dimensional structure is a direct output of the calculations and forms the basis for all other property predictions.[1]

3.3. Thermodynamic and Kinetic Properties

-

Interaction Energies: Quantum mechanics is used to calculate the interaction energies of this compound with other molecules, which is particularly relevant for its application in CO2 capture.[7][8][9]

-

Reaction Kinetics: Theoretical calculations can be used to predict the kinetics of reactions involving this compound, such as its atmospheric breakdown.[2][3]

Data Presentation: Summarized Quantitative Data

The following tables summarize the types of quantitative data obtained from quantum chemical calculations for this compound, as suggested by the literature.

Table 1: Calculated Spectroscopic Properties

| Property | Computational Method | Basis Set | Significance |

| NMR Chemical Shifts | DFT (B3LYP) | 6-31G* | Conformational analysis and structural elucidation[1] |

| IR Vibrational Frequencies | DFT | - | Identification and characterization of vibrational modes[2][3] |

Table 2: Calculated Molecular and Interaction Properties

| Property | Computational Method | Significance |

| Optimized Molecular Geometry | DFT, Ab initio | Foundation for all other property calculations[1][9] |

| Interaction Energy (e.g., with CO2) | Quantum Mechanics | Evaluation of potential for CO2 capture applications[8][9] |

| Thermodynamic Properties | - | Understanding the stability and formation of the molecule[10] |

| Reaction Rate Coefficients | - | Predicting atmospheric lifetime and reactivity[3] |

Experimental Protocols

The validation of computational results is paramount. Experimental data provides the benchmark for assessing the accuracy of the theoretical models.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the chemical environment of the nuclei within the molecule and to elucidate its structure and conformation.

-

Methodology: Samples of this compound are dissolved in a suitable deuterated solvent. 1H and 13C NMR spectra are recorded on a high-resolution NMR spectrometer. The experimental chemical shifts are then compared with the computationally predicted values to validate the theoretical model of the molecular conformation.[1]

5.2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the functional groups and vibrational modes of the molecule.

-

Methodology: An IR spectrum of the this compound sample is obtained using an FTIR spectrometer. The experimental spectrum, showing absorption bands at specific frequencies, is then compared with the spectrum predicted from DFT calculations.[2][3] This comparison aids in the assignment of the observed vibrational bands.

Visualization of Computational Workflow

The following diagram illustrates a typical workflow for the quantum chemical investigation of this compound.

Conclusion

Quantum chemical calculations, particularly DFT, are powerful tools for the detailed investigation of this compound. They provide fundamental insights into the molecule's structure, properties, and reactivity, which are essential for its development in applications ranging from green solvents to advanced fuels. The synergy between computational predictions and experimental validation is key to advancing our understanding and utilization of this promising molecule.

References

- 1. This compound | 13353-03-2 | Benchchem [benchchem.com]

- 2. acp.copernicus.org [acp.copernicus.org]

- 3. ACP - Atmospheric breakdown kinetics and air quality impact of potential âgreenâ solvents, the oxymethylene ethers OME3 and OME4 [acp.copernicus.org]

- 4. researchgate.net [researchgate.net]

- 5. CAS 13353-03-2: this compound | CymitQuimica [cymitquimica.com]

- 6. Design Optimization of Deep Eutectic Solvent Composition and Separation Performance of Cyclohexane and Benzene Mixtures with Extractive Distillation - R Discovery [discovery.researcher.life]

- 7. researchgate.net [researchgate.net]

- 8. osti.gov [osti.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Uncharted Territory: The Evaluation of 2,4,6,8-Tetraoxanonane as a Novel Fuel Additive

Initial investigation reveals a significant gap in the scientific literature regarding the application of 2,4,6,8-Tetraoxanonane as a fuel additive. While the compound is a recognized chemical entity, its efficacy and behavior in fuel systems remain undocumented.

Researchers and scientists in the fields of fuel chemistry and drug development are constantly seeking novel molecules to enhance fuel efficiency and reduce harmful emissions. One such compound, this compound, presents a theoretical possibility for exploration. However, it is crucial to note that at the time of this publication, no established experimental protocols or application notes exist for its use as a fuel additive.

This document, therefore, serves as a foundational guide, outlining a hypothetical experimental framework for the initial evaluation of this compound as a potential fuel additive. The protocols described herein are based on established methodologies for testing novel fuel additives and are supplemented with the known chemical and safety data for this compound.

Chemical and Physical Properties

A summary of the known properties of this compound is presented below. This data is essential for handling, storage, and the design of experimental parameters.

| Property | Value | Source |

| CAS Number | 13353-03-2 | [1][2][3][4][5] |

| Molecular Formula | C5H12O4 | [1][2][3][6] |

| Molecular Weight | 136.15 g/mol | [1][7] |

| Appearance | Colorless Liquid | [4][5] |

| Boiling Point | 158-159 °C | [4] |

| Melting Point | -42 to -40.5 °C | [4] |

| Density | 1.0242 g/cm³ (at 25 °C) | [4] |

| GHS Classification | Flammable liquid and vapor (Warning) | [1] |

Hypothetical Experimental Protocol: Initial Screening

The following protocol outlines a series of initial experiments to assess the basic compatibility and potential effects of this compound when blended with standard gasoline and diesel fuels.

Objective: To conduct a preliminary evaluation of this compound as a fuel additive, focusing on fuel stability, basic performance metrics, and emissions.

Materials and Equipment:

-

This compound (purity ≥ 95%)

-

Standard unleaded gasoline (e.g., RON 95)

-

Standard diesel fuel (e.g., EN 590)

-

Engine test bed (gasoline and diesel) equipped with dynamometer and emissions analyzer (measuring CO, NOx, hydrocarbons, and particulate matter)

-

Fuel blending equipment

-

Viscometer

-

Density meter

-

Flash point tester

-

Inductively coupled plasma mass spectrometry (ICP-MS) for elemental analysis

Experimental Workflow

Caption: A generalized workflow for the initial evaluation of a novel fuel additive.

Detailed Methodologies:

-

Fuel Blending:

-

Prepare blends of this compound with both gasoline and diesel fuel at concentrations of 0.1%, 0.5%, and 1.0% by volume.

-

Ensure thorough mixing using a laboratory-grade blender.

-

Prepare a control sample of each base fuel without the additive.

-

-

Fuel Stability and Property Analysis:

-

Visual Inspection: Observe the fuel blends for any signs of phase separation, precipitation, or color change over a period of 48 hours at room temperature.

-

Density and Viscosity: Measure the density and viscosity of each blend and compare them to the base fuel.

-

Flash Point: Determine the flash point of the diesel blends to assess any impact on fuel safety.

-

-

Engine Performance Testing:

-

Use a standardized engine test cycle (e.g., FTP-75 for gasoline, ESC for diesel).

-

For each fuel blend and the control fuel, measure key performance parameters including:

-

Brake-specific fuel consumption (BSFC)

-

Engine power output

-

Torque

-

-

-

Emissions Analysis:

-

Simultaneously with performance testing, analyze the exhaust gases for:

-

Carbon monoxide (CO)

-

Nitrogen oxides (NOx)

-

Total hydrocarbons (THC)

-

Particulate matter (PM) for diesel engines.

-

-

Safety Precautions

Given the limited toxicological data, extreme caution is advised when handling this compound.

-

Handling: All handling should be performed in a well-ventilated fume hood.[8] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[8]

-

Storage: Store in a cool, dry, well-ventilated area away from sources of ignition.[4][8] The compound is classified as a flammable liquid.[1]

-

Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.[8]

Future Directions

Should this initial screening indicate any potential benefits, a more comprehensive research program would be warranted. This would involve long-term engine durability testing, detailed analysis of combustion byproducts, and a thorough toxicological evaluation of the additive and its combustion products.

It must be reiterated that the application of this compound as a fuel additive is purely speculative at this stage. The protocols outlined above provide a starting point for investigation, but the results of such studies are entirely unknown. Any research in this area should proceed with a rigorous and cautious scientific approach.

References

- 1. This compound | C5H12O4 | CID 54136657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. CAS 13353-03-2: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound CAS#: 13353-03-2 [m.chemicalbook.com]

- 5. watson-int.com [watson-int.com]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound [oakwoodchemical.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

Application Notes and Protocols: 2,4,6,8-Tetraoxanonane as a Solvent for Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2,4,6,8-tetraoxanonane as a solvent in organic reactions. It includes a summary of its physical and chemical properties, potential applications, safety and handling guidelines, and a specific experimental protocol where it is implicated as a reaction medium.

Introduction to this compound

This compound, also known as dimethoxymethoxymethane or DMM3, is a member of the polyoxymethylene dimethyl ether (PODE or DMMn) family of compounds. These are oligomeric ethers with the general structure CH₃O(CH₂O)nCH₃. For this compound, n=3. While extensively researched as a promising diesel fuel additive to reduce soot emissions, its application as a solvent for organic reactions is an emerging area of interest. Its unique structure, consisting of repeating oxymethylene units capped with methyl groups, imparts properties that make it a potential alternative to conventional organic solvents.

The presence of multiple ether linkages contributes to its polar nature, influencing its solubility and reactivity profile.[1] These characteristics suggest its utility in various reaction types, potentially offering advantages in terms of reaction rates, yields, and product selectivity.

Physicochemical Properties

A comprehensive understanding of a solvent's physical and chemical properties is crucial for its effective application in organic synthesis. The properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 13353-03-2 | [1] |

| Molecular Formula | C₅H₁₂O₄ | [1] |

| Molecular Weight | 136.15 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 158-159 °C | [1] |

| Melting Point | -42 to -40.5 °C | [1] |

| Density | 1.0242 g/cm³ (at 25 °C) | [1] |

| Storage Temperature | 2-8 °C | [1] |

Potential Applications in Organic Synthesis

While specific documented applications of this compound as a solvent in a wide range of organic reactions are limited, its properties and the known uses of its lower analog, methylal (dimethoxymethane), suggest its potential utility in several areas:

-

Reactions Requiring Polar Aprotic Solvents: The multiple ether functionalities impart polarity, making it a potential solvent for reactions involving polar reagents and intermediates.

-

Grignard Reactions: Methylal is known to be a suitable solvent for Grignard reactions. By extension, this compound, with its similar ether structure, could potentially be used, although its higher boiling point might influence reaction conditions.

-

Reppe Carbonylation: Similar to Grignard reactions, Reppe carbonylations often utilize ether-based solvents. The stability and solvating properties of this compound could be beneficial in such processes.

-

Polymer Synthesis: Its structure suggests it could be a good solvent for certain types of polymers, particularly those with repeating ether units.

-

Reactions Involving Formaldehyde Chemistry: Given that it is an oligomer of formaldehyde, it may find applications in reactions where controlled release or specific reactivity of formaldehyde-like species is desired.

A patent has indicated the use of this compound in the preparation of 2,2'-methylenediphenol, suggesting its utility in condensation reactions.[1]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The following guidelines are based on available safety data sheets.

| Hazard Category | Precautionary Measures |

| Flammability | Flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. |

| Health Hazards | May be harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, and eye/face protection. |

| First Aid | If swallowed: Immediately call a poison center or doctor. If on skin: Wash with plenty of water. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Storage | Store in a well-ventilated place. Keep cool. |

Experimental Protocols

The following section provides a detailed protocol for a reaction where this compound is implicated as a key component in the synthesis of a value-added chemical.

This protocol is based on the information provided in patent CN103772165B, which lists 2,2'-methylenediphenol as a preparation product from a reaction mixture containing this compound.[1] This suggests that this compound can act as a reactant and/or solvent in the acid-catalyzed condensation of phenol with a formaldehyde source.

Objective: To synthesize 2,2'-methylenediphenol via the condensation of phenol, where this compound is a key component of the reaction medium.

Materials:

-

Phenol

-

This compound (as part of a polyoxymethylene dimethyl ether mixture)

-

Acid catalyst (e.g., sulfuric acid, hydrochloric acid, or a solid acid catalyst)

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for chromatography elution

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phenol in a mixture containing this compound. The ratio of phenol to the formaldehyde equivalent in the PODE mixture should be optimized based on the desired product distribution.

-

Catalyst Addition: Slowly add the acid catalyst to the stirred solution at room temperature. The amount of catalyst will depend on its nature (e.g., a catalytic amount for strong mineral acids).

-

Reaction: Heat the reaction mixture to a temperature appropriate for the condensation reaction, for example, 60-80 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with an organic solvent for extraction (e.g., ethyl acetate).

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to isolate the 2,2'-methylenediphenol isomer.

-

Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Expected Outcome: The reaction should yield 2,2'-methylenediphenol as one of the major products, along with other isomers and oligomeric species depending on the reaction conditions.

Visualizations

Caption: Homologous series of polyoxymethylene dimethyl ethers.

Caption: Workflow for 2,2'-methylenediphenol synthesis.

References

Application Notes and Protocols for Oligomers in Polymer Synthesis

Topic: Use of 2,4,6,8-Tetraoxanonane and its Isomers in Polymer Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed application notes and protocols for the synthesis of polyoxymethylene, the polymer most relevant to the chemistry of this compound. Additionally, it addresses the use of a common isomer, pentaerythritol (C₅H₁₂O₄), which serves a distinct and important role in polymer synthesis, such as in the creation of alkyd resins and hyperbranched polymers.[6][7][8]

Part 1: Synthesis of Polyoxymethylene (POM) from Formaldehyde and its Oligomers

Polyoxymethylene is produced through the polymerization of highly purified formaldehyde or its cyclic trimer, 1,3,5-trioxane.[1][9][10][11] The manufacturing processes differ for the homopolymer and copolymer variations of POM.

Synthesis of POM Homopolymer via Anionic Polymerization of Formaldehyde

The production of POM homopolymer involves the anionic polymerization of anhydrous formaldehyde.[1][9][10] The resulting polymer must be stabilized, typically by reacting the hemiacetal end-groups with acetic anhydride to prevent depolymerization.[9]

Experimental Protocol: Anionic Polymerization of Formaldehyde

Objective: To synthesize high-molecular-weight polyoxymethylene homopolymer from gaseous formaldehyde.

Materials:

-

Anhydrous formaldehyde gas (highly purified)

-

Inert solvent (e.g., hexane, cyclohexane), rigorously dried

-

Anionic initiator (e.g., n-butyllithium, dialkyltin dimethoxide, or quaternary ammonium salts)[12]

-

Chain transfer agent (optional, for molecular weight control, e.g., methanol)

-

Terminating/capping agent (e.g., acetic anhydride)[9]

-

Nitrogen or Argon gas (high purity)

Equipment:

-

Jacketed glass reactor with a mechanical stirrer, gas inlet, and outlet

-

System for generating and purifying anhydrous formaldehyde gas (e.g., by heating a hemiformal)[9][10]

-

Schlenk line or glovebox for inert atmosphere operations

-

Temperature control system (circulating bath)

-

Solvent purification system

Procedure:

-

Reactor Preparation: The reactor is thoroughly dried and purged with high-purity nitrogen or argon.

-

Solvent and Initiator Addition: A measured volume of the dry, inert solvent is transferred to the reactor. The desired amount of initiator is then added under an inert atmosphere. The initiator concentration typically ranges from 10⁻⁴ to 10⁻³ mol/L.

-

Polymerization: The reactor is brought to the target temperature, typically between 25°C and 75°C.[13] Purified, gaseous formaldehyde is continuously introduced into the stirred reaction medium. The polymerization is highly exothermic and requires careful temperature control. The polymer precipitates as a white solid as it forms.

-

Chain Termination and Capping: Once the desired conversion is reached, the formaldehyde feed is stopped. The polymer slurry is then treated with a capping agent, such as acetic anhydride, to stabilize the polymer chains by converting the unstable hemiacetal end-groups to stable acetate esters.[9]

-

Polymer Isolation and Purification: The polymer is collected by filtration, washed with a non-solvent (e.g., methanol) to remove unreacted monomer and initiator residues, and then dried under vacuum.

Quantitative Data for Anionic Polymerization of Formaldehyde

| Parameter | Typical Value/Range | Reference |

| Initiator | Dialkyltin dimethoxide, Quaternary ammonium acetate | [12] |

| Molecular Weight (Mw) | 5,000 - 300,000 g/mol | [14] |

| Molecular Weight Distribution (Mw/Mn) | ~2 (for certain initiators) | [12] |

| Polymerization Temperature | 25 - 75 °C | [13] |

| Polymer Melting Point | ~178 °C | [13] |

Logical Workflow for Anionic Polymerization of Formaldehyde

Caption: Workflow for POM homopolymer synthesis.

Synthesis of POM Copolymer via Cationic Polymerization of Trioxane

POM copolymers are typically produced by the cationic ring-opening polymerization of 1,3,5-trioxane with a comonomer, such as 1,3-dioxolane or ethylene oxide.[9][10] The comonomer introduces -CH₂-CH₂-O- units into the polymer chain, which enhances thermal stability by preventing the "unzipping" depolymerization that can occur in homopolymers.

Experimental Protocol: Cationic Polymerization of Trioxane

Objective: To synthesize a polyoxymethylene copolymer from 1,3,5-trioxane and a cyclic ether comonomer.

Materials:

-

1,3,5-Trioxane (highly purified, molten or in a non-polar solvent)

-

Comonomer (e.g., 1,3-dioxolane), purified and dried

-

Cationic initiator (e.g., Boron trifluoride etherate, BF₃·OEt₂; perchloric acid)[9][15]

-

Initiator solvent (if needed, e.g., dry cyclohexane)

-

Deactivating agent (e.g., triethylamine)

-

Stabilizers (thermal and oxidative)

Equipment:

-

Jacketed reactor or extruder suitable for bulk or solution polymerization

-

Inert atmosphere supply (Nitrogen or Argon)

-

Syringes or addition funnels for controlled addition of reagents

-

Temperature control system

Procedure:

-

Monomer Preparation: Highly purified trioxane is melted (m.p. ~62°C) or dissolved in a dry, non-polar solvent inside the reactor under an inert atmosphere.[11] The desired amount of comonomer (typically 0.01 to 20 mol%) is added.[14]

-

Initiation: The reaction mixture is brought to the target temperature (e.g., 80°C).[15] The initiator, such as BF₃·OEt₂, is added to start the polymerization. The reaction is typically very fast.[15]

-

Polymerization: The polymerization proceeds via a cationic ring-opening mechanism. In a solvent-based system, the polymer precipitates out. In a bulk (melt) polymerization, the viscosity of the mixture increases significantly.

-

Deactivation and Stabilization: After the desired polymerization time, the acidic catalyst is deactivated by adding a base (e.g., triethylamine). The polymer is then stabilized by melt or solution hydrolysis to remove unstable end groups.

-

Compounding and Isolation: Thermal and oxidative stabilizers are added to the polymer melt. The final copolymer is then extruded, cooled, and pelletized.

Quantitative Data for Cationic Polymerization of Trioxane

| Parameter | Typical Value/Range | Reference |

| Initiator | Boron trifluoride etherate (BF₃·OEt₂), Perchloric acid | [9][15] |

| Comonomer | 1,3-Dioxolane, Ethylene oxide | [9][10] |

| Comonomer Content | 0.01 - 20 mol% | [14] |

| Polymerization Temperature | 80 °C (Bulk) | [15] |

| Polymer Molecular Weight (Mw) | Can exceed 1,000,000 g/mol in specific conditions | [16][17] |

Signaling Pathway for Cationic Polymerization of Trioxane

Caption: Mechanism of cationic POM copolymer synthesis.

Part 2: Use of Pentaerythritol in Polymer Synthesis

Pentaerythritol shares the chemical formula C₅H₁₂O₄ with this compound but has a highly symmetric, branched structure with four primary hydroxyl groups.[6][7] This structure makes it a versatile building block for various polymers, where it acts as a crosslinking agent or a central core for branched architectures.[7][8]

Application in Alkyd Resins

Pentaerythritol is a key polyol in the synthesis of alkyd resins, which are widely used in paints and coatings.[18][19] It reacts with dicarboxylic acids (like phthalic anhydride) and fatty acids from vegetable oils to form a crosslinked polyester network.[19][20]

Experimental Protocol: Synthesis of an Alkyd Resin

Objective: To synthesize an alkyd resin using pentaerythritol, phthalic anhydride, and a fatty acid source.

Materials:

-

Pentaerythritol

-

Phthalic anhydride

-

Xylene (as a solvent for azeotropic water removal)

-

Catalyst (optional, e.g., litharge)[20]

Procedure:

-

Alcoholysis (if starting from oil): If using a vegetable oil, it is first reacted with pentaerythritol at high temperature (e.g., 210-215°C) to form monoglycerides.[21]

-

Esterification: Phthalic anhydride and the fatty acid (or the product from step 1) are added to the reactor with xylene. The mixture is heated to 200-220°C.

-

Water Removal: Water produced during the esterification is removed azeotropically with xylene using a Dean-Stark trap.

-

Monitoring: The reaction is monitored by measuring the acid value of the mixture. The reaction is stopped when the acid value drops below a target threshold (e.g., < 15 mgKOH/g).[21]

-

Dilution: The hot resin is cooled and diluted with a suitable solvent to the desired solids content.

References

- 1. biopolymermaterials.com.sg [biopolymermaterials.com.sg]

- 2. plastic-pellet.com [plastic-pellet.com]

- 3. avanca.com [avanca.com]

- 4. cameo.mfa.org [cameo.mfa.org]

- 5. Global Polyoxymethylene (POM or Polyacetal) Market Overview 2023 [prnewswire.com]

- 6. Pentaerythritol - Wikipedia [en.wikipedia.org]

- 7. Pentaerythrit – High-Purity Intermediate for Coatings, Lubricants [penpet.com]

- 8. Polyglycerol Hyperbranched Polyesters: Synthesis, Properties and Pharmaceutical and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Polyoxymethylene - Wikipedia [en.wikipedia.org]

- 10. Polyoxymethylene [chemeurope.com]

- 11. 1,3,5-Trioxane - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. tandfonline.com [tandfonline.com]

- 14. CA2620161A1 - Method for production of polyoxymethylene homo- or co-polymers - Google Patents [patents.google.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. The “solid-state” ring-opening cationic polymerization of 1,3,5-trioxane: frozen polymerization for suppression of oligomer formation and synthesis of ultrahigh molecular weight polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. CN103709384A - Method for synthesis of paint alkyd resin from purified waste oil - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

- 20. asianpubs.org [asianpubs.org]

- 21. CN109575255B - Preparation method of odorless quick-drying alkyd resin - Google Patents [patents.google.com]

Application Notes and Protocols for the Analytical Characterization of Polyoxymethylene Ethers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the analytical characterization of polyoxymethylene ethers (PODE_n_ or DME_n_). The following sections detail the primary analytical techniques, including chromatographic, spectroscopic, and thermal methods, to ensure a thorough understanding of the physicochemical properties of these compounds.

Gas Chromatography (GC) for Compositional Analysis

Gas chromatography is a fundamental technique for the quantitative analysis of polyoxymethylene ether products, allowing for the separation and quantification of individual PODE_n_ oligomers and other components like methanol, methyl formate, and trioxane.[1]

Experimental Protocol: Quantitative GC Analysis of PODE_n_[1]

This protocol outlines a method for determining the composition of PODE_n_ products using gas chromatography with a flame ionization detector (GC-FID).

1. Instrumentation and Columns:

- Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID).

- Column: A non-polar or intermediate-polar capillary column is suitable. For example, a BP-624 column (30m x 0.53mm i.d. x 0.25µm film thickness) or an EC-5 column (30m x 0.53mm i.d. x 0.25µm film thickness).[2]

2. Reagents and Standards:

- Internal Standard: Ethylene glycol diethyl ether.[1]

- Calibration Standards: Methanol (MeOH), methyl formate (MF), trioxane (TOX), dimethoxymethane (DMM, PODE₁), PODE₂, and PODE₃.

- Solvent: Dimethyl sulfoxide (for sample dilution).

3. GC Conditions:

- Carrier Gas: Nitrogen or Helium.

- Injector Temperature: 250 °C.

- Detector Temperature: 280 °C.

- Oven Temperature Program:

- Initial temperature: 40 °C, hold for 5 minutes.

- Ramp 1: Increase at 10 °C/min to 55 °C, hold for 5 minutes.

- Ramp 2: Increase at 10 °C/min to 200 °C, hold for 5 minutes.[2]

- Injection Volume: 1 µL.

- Split Ratio: 50:1.

4. Sample Preparation:

- Accurately weigh a known amount of the PODE_n_ sample and the internal standard into a volumetric flask.

- Dilute with a suitable solvent (e.g., dimethyl sulfoxide) to a known volume.

5. Data Analysis:

- Identify the peaks corresponding to each component based on the retention times of the standards.

- Calculate the concentration of each component using the internal standard method. The relative mass correction factors for PODE₄₋₁₀ can be extrapolated from the determined factors for DMM, PODE₂, and PODE₃.[1]

Quantitative Data: Relative Mass Correction Factors

| Compound | Relative Mass Correction Factor (vs. Ethylene Glycol Diethyl Ether) |

| Methanol (MeOH) | Determined Experimentally |

| Methyl Formate (MF) | Determined Experimentally |

| Trioxane (TOX) | Determined Experimentally |

| PODE_n_ (n≤3) | Determined Experimentally |

| PODE_n_ (n=4-10) | Extrapolated |

Note: The specific values for the correction factors need to be determined experimentally based on the specific instrument and conditions.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are essential for the structural characterization of polyoxymethylene ethers, providing detailed information about their chemical bonds and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying the structure of PODE_n_ components. Both ¹H and ¹³C NMR provide characteristic signals for the different chemical environments within the molecules.[3]

1. Instrumentation:

- NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 600 MHz).

2. Sample Preparation:

- Dissolve a small amount of the purified PODE_n_ sample in a deuterated solvent (e.g., d⁶-DMSO).

3. Data Acquisition:

- Acquire ¹H and ¹³C NMR spectra at room temperature.

4. Data Analysis:

- Identify the chemical shifts (δ) and coupling constants (J) for the different proton and carbon signals.

- Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons in each environment.

| PODE_n_ | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| PODE₂ | 4.68 (s, 4H, O-CH₂-O), 3.48 (t, J = 6.6 Hz, 4H, O-CH₂), 1.49 (dt, J = 14.5, 6.6 Hz, 4H, CH₂), 1.33 (dd, J = 15.0, 7.5 Hz, 4H, CH₂), 0.88 (t, J = 7.4 Hz, 6H, CH₃) | 91.78 (O-C-O), 67.71 (C-O), 31.72 (CH₂), 19.29 (CH₂), 14.09 (CH₃) |

| PODE₃ | 4.77 (s, 2H, O-CH₂-O), 4.69 (s, 4H, O-CH₂-O), 3.48 (t, J = 6.6 Hz, 4H, O-CH₂), 1.53–1.43 (m, 4H, CH₂), 1.32 (dd, J = 15.0, 7.5 Hz, 4H, CH₂), 0.88 (t, J = 7.4 Hz, 6H, CH₃) | 92.21 (O-C-O), 88.32 (O-C-O), 67.79 (C-O), 31.69 (CH₂), 19.27 (CH₂), 14.08 (CH₃) |

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

FT-IR and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in PODE_n_ molecules.[3][4]

1. Instrumentation:

- FT-IR Spectrometer: Equipped with a suitable sampling accessory (e.g., ATR).

- Raman Spectrometer: With a laser excitation source (e.g., 1064 nm).[5]

2. Sample Preparation:

- For FT-IR (ATR), place a small drop of the liquid sample directly on the ATR crystal.

- For Raman, place the sample in a suitable container (e.g., a glass vial).

3. Data Acquisition:

- Acquire the FT-IR spectrum in the mid-IR range (e.g., 4000-400 cm⁻¹).

- Acquire the Raman spectrum over a suitable wavenumber range.

4. Data Analysis:

- Identify the characteristic absorption bands (FT-IR) and Raman shifts corresponding to the different vibrational modes of the PODE_n_ molecules.

| Vibrational Mode | FT-IR | Raman |

| C-H stretching | 2967-2862 | 2990-2870 |

| O-CH₂-O stretching | 1195-1108 | 1150-1100 |

| C-O-C stretching | 993-919 | 940-920 |

| CH₂ bending | 1461-1456 | 1470-1450 |

Thermal Analysis Techniques

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase behavior of polyoxymethylene ethers.[6][7]

Experimental Protocol: TGA and DSC Analysis[8]

1. Instrumentation:

- TGA/DSC Instrument: A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC measurements.

- Optionally, the TGA can be coupled to an FT-IR spectrometer (TGA-FTIR) to identify evolved gases during decomposition.[8]

2. Experimental Conditions:

- Sample Mass: 5-10 mg.

- Crucible: Platinum or alumina.[8]

- Atmosphere: Inert (e.g., Argon or Nitrogen) at a flow rate of 50-100 mL/min.[8]

- Temperature Program: Heat from ambient temperature to 600 °C at a constant heating rate (e.g., 10 °C/min).[8]